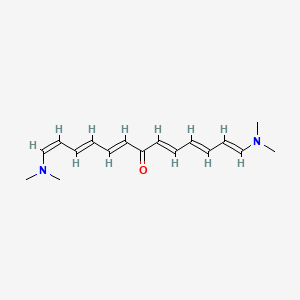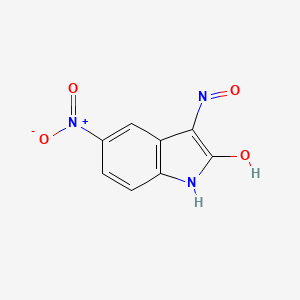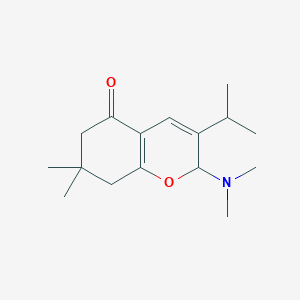
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one
説明
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one, also known as DDAO, is a fluorescent probe that is widely used in scientific research. It was first synthesized in the 1980s and has since become a popular tool for studying biological processes.
作用機序
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one works by undergoing a chemical reaction with ROS, which results in the production of a highly fluorescent compound. This fluorescence can be detected using a variety of imaging techniques, including fluorescence microscopy and flow cytometry. The intensity of the fluorescence is directly proportional to the amount of ROS present in the sample, allowing researchers to quantify ROS levels in real-time.
Biochemical and Physiological Effects:
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one has been shown to have minimal effects on cellular function and viability, making it a safe and reliable probe for studying biological processes. It has been used to study a variety of physiological processes, including oxidative stress, inflammation, and aging. Additionally, 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one has been used to study the effects of various drugs and compounds on ROS production, providing valuable insights into the mechanisms of action of these compounds.
実験室実験の利点と制限
One of the major advantages of 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is its high sensitivity and specificity for ROS detection. It is also relatively easy to use, making it a popular tool in many research laboratories. However, 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one has some limitations, including its relatively short half-life and the potential for interference from other fluorescent compounds. Additionally, 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is not suitable for studying ROS in vivo, as it cannot penetrate cell membranes.
将来の方向性
There are many potential future directions for research involving 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one. One area of interest is the development of new fluorescent probes that are more specific and sensitive for detecting ROS. Additionally, researchers are exploring the use of 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one in combination with other probes and imaging techniques to gain a more comprehensive understanding of biological processes. Finally, there is growing interest in using 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one to study the effects of dietary and lifestyle interventions on ROS production and oxidative stress.
科学的研究の応用
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is primarily used as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a variety of biological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, diabetes, and cardiovascular disease. 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is a highly sensitive probe that can detect ROS in real-time, making it a valuable tool for studying these processes.
特性
IUPAC Name |
(1Z,3E,5E,8E,10E,12E)-1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18(2)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(3)4/h5-16H,1-4H3/b7-5+,8-6+,13-9+,14-10+,15-11-,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIBJODGCPIBA-UAIZVKBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CC=CC=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C/C(=O)/C=C/C=C/C=C\N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,3E,5E,8E,10E,12E)-1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827054.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)
![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)

![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)